molecular formula C9H15N3 B13067548 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13067548
M. Wt: 165.24 g/mol
InChI Key: FAGRVACMKPMUTE-UHFFFAOYSA-N
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Description

4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions . This reaction yields the imidazopyridine core, which can then be further functionalized to introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-ethyl-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3/c1-3-9(2)8-7(4-5-12-9)10-6-11-8/h6,12H,3-5H2,1-2H3,(H,10,11)

InChI Key

FAGRVACMKPMUTE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)NC=N2)C

Origin of Product

United States

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